molecular formula C11H20N2O5 B7955597 2,2-Dimethyl-1-piperazin-1-yl-propan-1-one oxalate

2,2-Dimethyl-1-piperazin-1-yl-propan-1-one oxalate

Cat. No.: B7955597
M. Wt: 260.29 g/mol
InChI Key: KYCGUABQECALKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-piperazin-1-yl-propan-1-one oxalate is a chemical compound with the molecular formula C11H20N2O5. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry. The compound is known for its unique structure, which includes a piperazine ring and an oxalate group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-piperazin-1-yl-propan-1-one oxalate typically involves the reaction of 2,2-dimethylpropanoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and maximize the yield. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-piperazin-1-yl-propan-1-one oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The piperazine ring allows for substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2,2-Dimethyl-1-piperazin-1-yl-propan-1-one oxalate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-piperazin-1-yl-propan-1-one oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-pyridin-2-yl-propan-1-one
  • 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one

Uniqueness

2,2-Dimethyl-1-piperazin-1-yl-propan-1-one oxalate is unique due to its combination of a piperazine ring and an oxalate group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,2-dimethyl-1-piperazin-1-ylpropan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.C2H2O4/c1-9(2,3)8(12)11-6-4-10-5-7-11;3-1(4)2(5)6/h10H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCGUABQECALKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCNCC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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